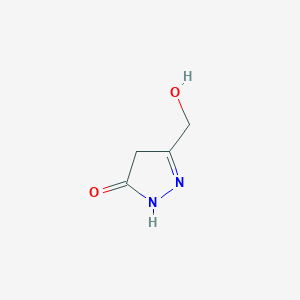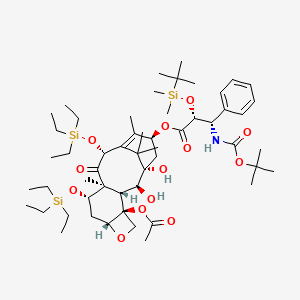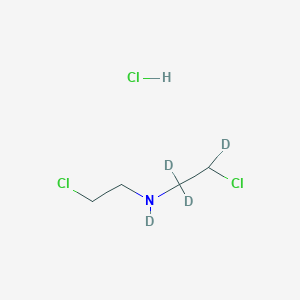
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride is a deuterated analog of a nitrogen mustard compound. Nitrogen mustards are a class of compounds known for their alkylating properties, which have been utilized in both chemical warfare and chemotherapy. The deuterated version of this compound is particularly significant in research due to its isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride to form 2-chloroethylamine. This intermediate is then reacted with deuterated ethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as thiols, amines, or hydroxides.
Cyclization Reactions: It can form aziridinium ions through intramolecular cyclization, which are highly reactive intermediates in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, thiourea, and ammonia. The reactions are typically carried out in aqueous or alcoholic solvents under controlled temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include substituted ethylamines and aziridinium ions, which can further react to form more complex structures .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to other nitrogen mustards and is the basis for its use in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Another nitrogen mustard with similar alkylating properties.
Bis(2-chloroethyl)amine: A related compound used in chemical warfare and chemotherapy.
Tris(2-chloroethyl)amine: Known for its use as a blister agent and in chemical synthesis.
Uniqueness
The uniqueness of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Eigenschaften
Molekularformel |
C4H10Cl3N |
|---|---|
Molekulargewicht |
182.51 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D,3D2;/hD |
InChI-Schlüssel |
YMDZDFSUDFLGMX-VOPNIJSASA-N |
Isomerische SMILES |
[2H]C(C([2H])([2H])N([2H])CCCl)Cl.Cl |
Kanonische SMILES |
C(CCl)NCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


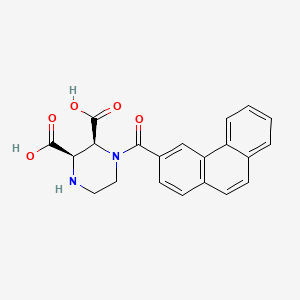
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
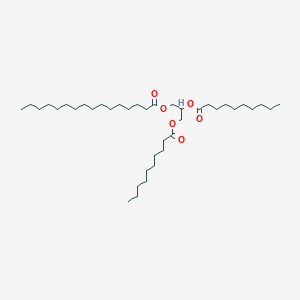
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
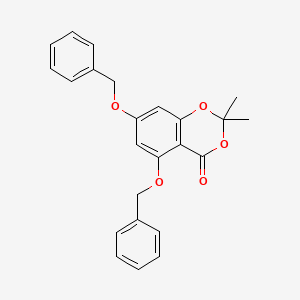
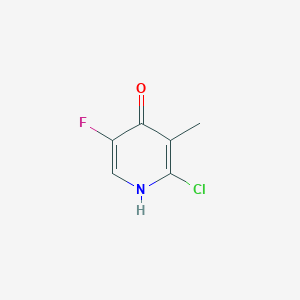
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
